molecular formula C13H10ClNO3 B15231621 Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B15231621
M. Wt: 263.67 g/mol
InChI Key: RTZPLGPNFBFQSV-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a chlorophenyl group, a pyridine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a Hantzsch dihydropyridine synthesis, which is a well-known method for the preparation of dihydropyridine derivatives. The reaction conditions usually involve refluxing the reactants in ethanol for several hours, followed by purification through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the process. Additionally, industrial production may involve the use of catalysts and solvents that are more suitable for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the alcohol derivative.

    Substitution: The major products are the substituted derivatives with the nucleophile replacing the chlorine atom.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
  • Methyl 2-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
  • Methyl 2-(2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Uniqueness

Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets .

Biological Activity

Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 1221791-82-7) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10ClNO3
  • Molecular Weight : 263.68 g/mol
  • Structure : The compound features a dihydropyridine core, which is significant for its biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

This compound also exhibited significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction assays .

2. Anticancer Activity

The compound has shown promising results in cancer research, particularly regarding its ability to inhibit tumor growth in various cell lines. Studies indicate that it acts as an inhibitor of key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 µM .

3. Cardiovascular Effects

This compound also demonstrates cardiovascular benefits by acting on L-type calcium channels, which are crucial for cardiac muscle contraction. This interaction suggests potential applications in treating cardiovascular diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial and fungal strains. The results confirmed its potent antimicrobial activity, particularly against Gram-positive bacteria, where it inhibited biofilm formation significantly compared to standard treatments .

Case Study 2: Cancer Cell Proliferation

In vitro studies on human cancer cell lines (HeLa and HCT116) revealed that this compound effectively reduced cell viability and proliferation rates. The mechanism was attributed to the inhibition of key signaling pathways involved in cell cycle regulation .

Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

  • Antimicrobial Evaluation : A study published in ACS Omega reported that derivatives of the compound exhibited significant antimicrobial properties and low toxicity levels with hemolytic activity less than 15% .
  • Anticancer Mechanisms : Research highlighted its ability to inhibit critical enzymes linked to tumor growth and proliferation, suggesting a multifaceted approach to cancer treatment .
  • Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains of bacteria .

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

methyl 2-(2-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)9-6-7-11(16)15-12(9)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,16)

InChI Key

RTZPLGPNFBFQSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)C=C1)C2=CC=CC=C2Cl

Origin of Product

United States

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